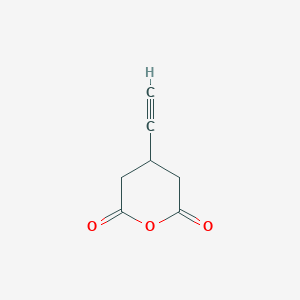
4-ethynyldihydro-2H-pyran-2,6(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethynyldihydro-2H-pyran-2,6(3H)-dione is an organic compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of an ethynyl group and two keto groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
4-ethynyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
作用机制
The mechanism by which 4-ethynyldihydro-2H-pyran-2,6(3H)-dione exerts its effects depends on its interaction with molecular targets. The ethynyl and keto groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
2H-pyran-2,6-dione: Lacks the ethynyl group, leading to different chemical properties.
4-ethynyl-2H-pyran-2-one: Contains a similar ethynyl group but differs in the position and number of keto groups.
属性
分子式 |
C7H6O3 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
4-ethynyloxane-2,6-dione |
InChI |
InChI=1S/C7H6O3/c1-2-5-3-6(8)10-7(9)4-5/h1,5H,3-4H2 |
InChI 键 |
BKHPMLYGBDDWMQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CC(=O)OC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


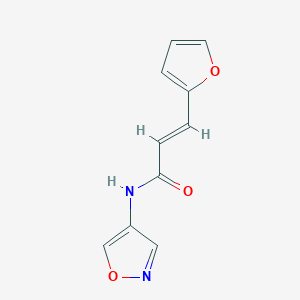
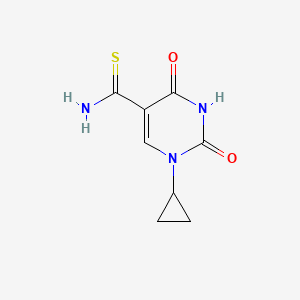
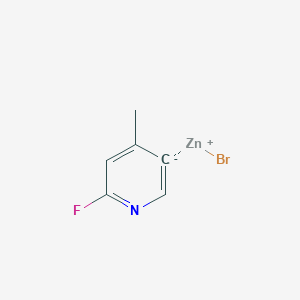
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
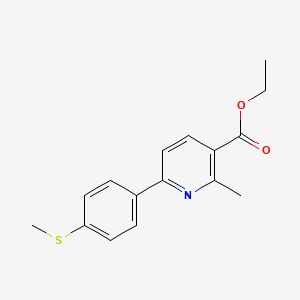
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
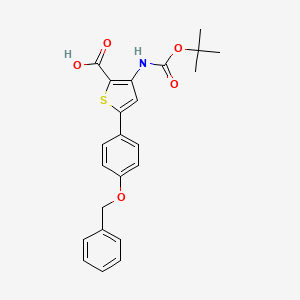

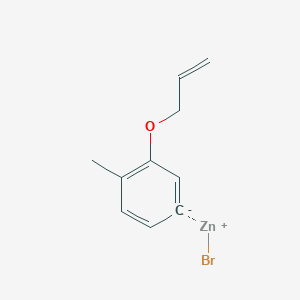
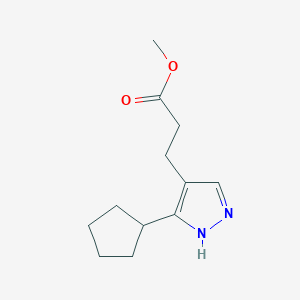

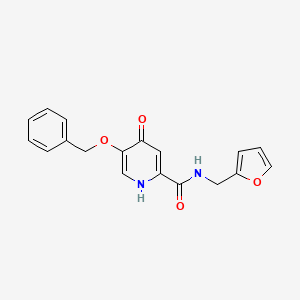
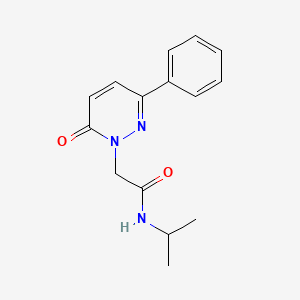
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
